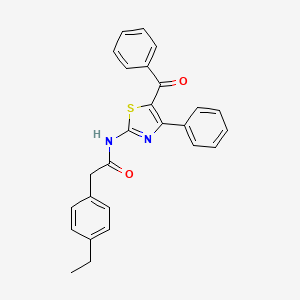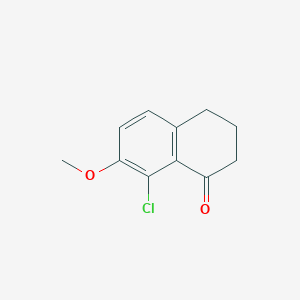
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, also known as TAN-67, is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. It was first synthesized in 1994 by researchers at the University of Arizona and has since been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Synthesis of Heterocycles
This compound can be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles show unique biological activities and are valuable in drug research and development .
Anti-Tumor and Anti-Inflammatory Activities
Derivatives of 3,4-dihydronaphthalen-1 (2 H)-one (DHN), which “8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one” could potentially be a part of, have been used as novel allergic and inflammatory responses modifiers . They also exhibit anti-tumor activities .
Inhibitors of Retinoic Acid Metabolizing Enzymes
These DHN derivatives can potentially act as inhibitors of retinoic acid (RA)-metabolizing enzymes . This makes them potential candidates for the treatment of skin diseases and cancer .
Fragment-Based Covalent Ligand Discovery
This compound can be used as a “scout” fragment in fragment-based covalent ligand discovery . This process is used in the development of new drugs and therapeutic agents .
Targeted Protein Degradation
The compound can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . This is a novel approach in drug discovery that involves the degradation of disease-causing proteins in the body .
Synthesis of Alkaloids
Indole derivatives, which this compound could potentially be used to synthesize, are prevalent moieties present in selected alkaloids . Alkaloids have various biologically vital properties and are used in the treatment of different types of disorders in the human body .
properties
IUPAC Name |
8-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCQVGVXUWEVQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCCC2=O)C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2394437.png)

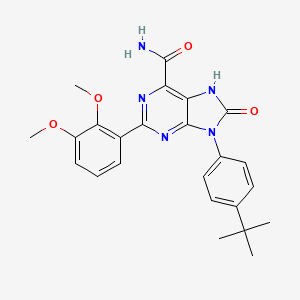
![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2394445.png)
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2394446.png)
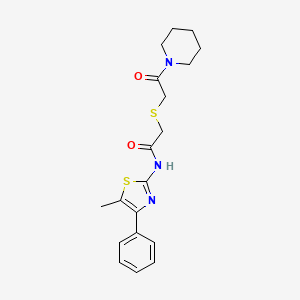
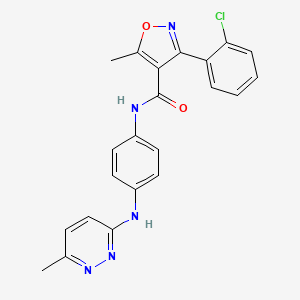



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2394456.png)
